molecular formula C18H14F4N6S2 B2523041 4-fluorobenzyl 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl sulfide CAS No. 955976-78-0

4-fluorobenzyl 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl sulfide

Cat. No. B2523041
CAS RN: 955976-78-0
M. Wt: 454.47
InChI Key: IZMJDZQOGKLUTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves the strategic introduction of fluorine or fluorinated groups into the molecular framework to enhance biological activity or modify physical and chemical properties. In the case of 4-fluorobenzyl 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl sulfide, the synthesis would likely involve multiple steps, including the formation of the core heterocyclic structures and the subsequent introduction of fluorinated substituents. For example, the synthesis of pyrazolo[3,4-d]-pyrimidines as analogues of anticonvulsant agents involves the modification of the imidazole ring, which could be a relevant step in the synthesis of the target compound . Additionally, the anodic fluorination of thiazolyl sulfides has been shown to yield fluorothiazole derivatives, which could be a key step in introducing fluorine atoms into the thiazole ring of the target molecule .

Molecular Structure Analysis

The molecular structure of the target compound would be expected to exhibit a complex arrangement of rings, including a triazole ring potentially synthesized as described for pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives . The presence of fluorine atoms would influence the molecular geometry and electronic distribution, as seen in the crystal structure analysis of related compounds . The intramolecular interactions, such as hydrogen bonding, would also be critical in defining the three-dimensional structure of the molecule .

Chemical Reactions Analysis

The reactivity of the target compound would be influenced by the presence of reactive functional groups and the electronic effects of the fluorinated substituents. For instance, the synthesis of 5-(trifluoromethyl)pyrazolines involves [4 + 1]-annulation reactions, which could be relevant for constructing the pyrazole moiety of the target compound . The introduction of fluorine atoms could also affect the reactivity towards nucleophilic and electrophilic attacks, as suggested by the molecular electrostatic potential mapping of related molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be significantly impacted by the presence of fluorine. Fluorinated compounds often exhibit increased lipophilicity, metabolic stability, and potential bioactivity, as seen in the evaluation of fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system . The introduction of fluorine can also affect the boiling point, melting point, and solubility of the compound. Theoretical calculations, such as those performed for 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, can provide insights into the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of the target compound .

Scientific Research Applications

Synthesis and Structural Characterization

The compound "4-fluorobenzyl 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl sulfide" and its derivatives have been a subject of extensive research due to their complex structure and potential applications. A study by Kariuki et al. (2021) focused on the synthesis and structural characterization of similar compounds, emphasizing their planar molecular structure apart from one of the two fluorophenyl groups, which is oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki et al., 2021).

Biological and Antimicrobial Activities

Several studies have highlighted the biological and antimicrobial activities of related compounds. For instance, Pillai et al. (2019) reported on the antioxidant and α-glucosidase inhibitory activities of compounds with similar structures, indicating their significant inhibitory potentials in terms of relative IC50 values compared to reference drugs (Pillai et al., 2019). Furthermore, Abdelhamid et al. (2010) and Shaaban (2008) examined the antimicrobial activity of certain derivatives, demonstrating their potential against different microorganisms (Abdelhamid et al., 2010), (Shaaban, 2008).

Agrochemical Research

In the field of agrochemical research, Zuo et al. (2013) designed and synthesized novel compounds as protoporphyrinogen oxidase inhibitors, indicating their application in developing new herbicides with broad-spectrum activity and safety for soybean fields (Zuo et al., 2013).

Crystallography and Molecular Dynamics

The crystal structure and molecular dynamics of these compounds have also been a point of interest. Abdel-Wahab et al. (2013) and Kariuki et al. (2022) described the molecular geometry and intermolecular interactions, providing insight into the molecule's conformation and stability (Abdel-Wahab et al., 2013), (Kariuki et al., 2022).

Antioxidant and Anticancer Properties

Research by Sunil et al. (2010) and Nayak & Poojary (2019) highlighted the antioxidant and anticancer properties of related compounds, indicating their potential in therapeutic applications and drug design (Sunil et al., 2010), (Nayak & Poojary, 2019).

Synthesis and Chemical Properties

Studies focusing on the synthesis and chemical properties of related compounds have also been conducted, providing valuable information about the compound's stability and reactivity. For example, Moreno-Fuquen et al. (2019) and Nosova et al. (2019) detailed the synthesis process and discussed the compound's electronic structures and optical properties (Moreno-Fuquen et al., 2019), (Nosova et al., 2019).

properties

IUPAC Name

4-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N6S2/c1-10-7-14(18(20,21)22)28(26-10)16-23-13(9-30-16)15-24-25-17(27(15)2)29-8-11-3-5-12(19)6-4-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMJDZQOGKLUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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